molecular formula C33H57Gd2O6+3 B8086078 gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B8086078
M. Wt: 864.3 g/mol
InChI Key: NJCOFQJNUVOLNN-NRKDBUQUSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a chemical compound listed in the PubChem database It is a unique molecule with specific properties and potential applications in various fields of science and industry

Chemical Reactions Analysis

gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, significantly influence the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies involving molecular interactions and biological pathwaysAdditionally, the compound is used in industrial processes, including the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. The comparison can be based on various parameters, such as chemical reactivity, biological activity, and industrial applications. Some similar compounds include those listed in the PubChem database, which can be identified using structural similarity searches .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and reactivity make it a valuable subject of study for researchers and industry professionals

Properties

IUPAC Name

gadolinium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.2Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;;/q;;;2*+3/p-3/b3*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCOFQJNUVOLNN-NRKDBUQUSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Gd+3].[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Gd+3].[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57Gd2O6+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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